molecular formula C13H18ClN3O B15113993 3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

Cat. No.: B15113993
M. Wt: 267.75 g/mol
InChI Key: JILZLDKKUQBTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol hydrochloride is a phenolic compound with a methylamino-methyl linker substituted at the 3-position of the phenol ring. This linker connects to a 1-ethylpyrazol-3-yl group, a five-membered heterocycle containing two nitrogen atoms. The hydrochloride salt form enhances its solubility and stability.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

3-[[(1-ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-2-16-7-6-12(15-16)10-14-9-11-4-3-5-13(17)8-11;/h3-8,14,17H,2,9-10H2,1H3;1H

InChI Key

JILZLDKKUQBTSS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC(=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the core phenol structure, followed by the introduction of the ethylpyrazol and methylamino groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features of Analogs

The following table compares the molecular attributes of 3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol hydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity (If Reported)
3-[[(1-Ethylpyrazol-3-yl)methylamino]methyl]phenol hydrochloride C₁₄H₂₀ClN₃O 281.78 (calculated) Phenol, methylamino-methyl, 1-ethylpyrazole Not reported
Phenylephrine Hydrochloride C₉H₁₄ClNO₂ 203.66 Phenol, methylamino-ethyl α₁-adrenergic agonist (nasal decongestant)
Methyl 3-[(methylamino)methyl]benzoate hydrochloride C₁₀H₁₄ClNO₂ 227.68 Benzoate ester, methylamino-methyl Not reported (likely intermediate)
Phenol, 3-[(dimethylamino)(2-hydroxycyclohexyl)methyl]-, hydrochloride C₁₅H₂₄ClNO₂ 297.81 Phenol, dimethylamino, hydroxycyclohexyl Not reported

Analysis of Structural Differences

Core Backbone: The target compound and phenylephrine share a phenol core, but phenylephrine’s ethylamine side chain is replaced with a pyrazole-containing methylamino group in the target molecule. This substitution may alter receptor binding profiles, as pyrazoles often enhance selectivity for specific targets (e.g., GPCRs or ion channels) .

Functional Groups: The 1-ethylpyrazole group in the target compound introduces steric bulk and hydrogen-bonding capabilities, which could influence solubility and bioavailability compared to phenylephrine’s simpler methylamino-ethyl chain . The compound from features a hydroxycyclohexyl group, which may confer conformational rigidity and affect membrane permeability .

Pharmacological Implications: Phenylephrine’s α₁-adrenergic activity is attributed to its ethylamine side chain, which mimics endogenous catecholamines. The pyrazole modification in the target compound likely redirects activity toward other targets, such as histamine or serotonin receptors, given pyrazole’s prevalence in antihistamines (e.g., mentions chlorpheniramine, a pyridine derivative) . The absence of a hydroxyl group in the benzoate derivative () may reduce polar interactions critical for receptor binding .

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